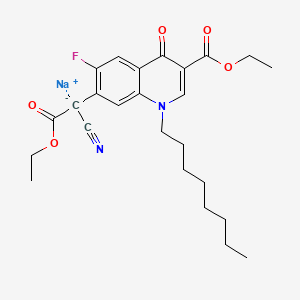
Antibacterial agent 174
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 174: is a potent antibacterial compound known for its significant anti-infective potential and favorable pharmacokinetic profiles. It exhibits excellent biofilm removal performance, low hemolysis, and acceptable mammalian cell toxicity . This compound is particularly effective against drug-resistant bacteria, making it a valuable asset in the fight against bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 174 involves the formation of benzopyridone cyanoacetates. The synthetic route typically includes the following steps:
Formation of Benzopyridone: The initial step involves the synthesis of benzopyridone through a series of reactions, including cyclization and condensation reactions.
Cyanoacetate Formation: The benzopyridone is then reacted with cyanoacetic acid under specific conditions to form benzopyridone cyanoacetates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance production efficiency .
化学反応の分析
Types of Reactions: Antibacterial agent 174 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzopyridone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include various derivatives of benzopyridone cyanoacetates, each with unique antibacterial properties .
科学的研究の応用
Antibacterial agent 174 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of benzopyridone derivatives.
Biology: The compound is employed in research on bacterial biofilms and their removal.
Medicine: this compound is investigated for its potential use in treating drug-resistant bacterial infections.
Industry: The compound is used in the development of antibacterial coatings and materials.
作用機序
The mechanism of action of Antibacterial agent 174 involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes. The compound targets the bacterial cell wall synthesis pathway, leading to cell lysis and death. Additionally, it interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
類似化合物との比較
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication
Uniqueness: Antibacterial agent 174 stands out due to its broad-spectrum activity against drug-resistant bacteria and its ability to remove biofilms effectively. Unlike some traditional antibiotics, it exhibits low hemolysis and acceptable mammalian cell toxicity, making it a safer option for therapeutic use .
特性
分子式 |
C25H30FN2NaO5 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
sodium;ethyl 7-(1-cyano-2-ethoxy-2-oxoethyl)-6-fluoro-1-octyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H30FN2O5.Na/c1-4-7-8-9-10-11-12-28-16-20(25(31)33-6-3)23(29)18-13-21(26)17(14-22(18)28)19(15-27)24(30)32-5-2;/h13-14,16H,4-12H2,1-3H3;/q-1;+1 |
InChIキー |
VZZYKODXNADEKN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)[C-](C#N)C(=O)OCC)F)C(=O)OCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)

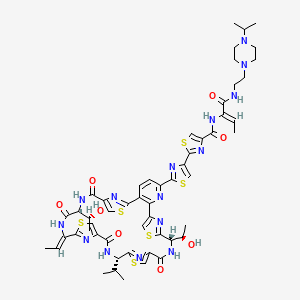
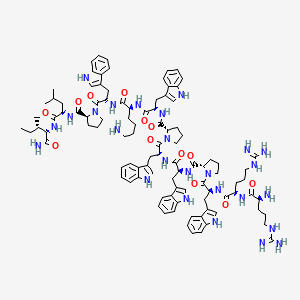
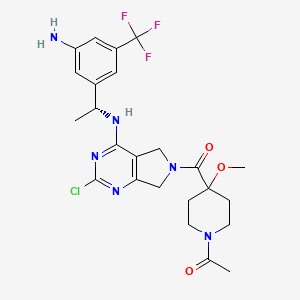
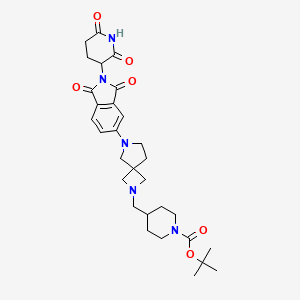
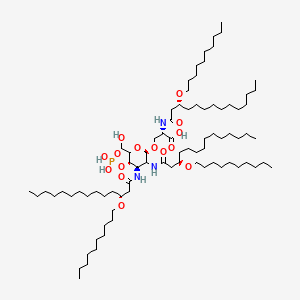
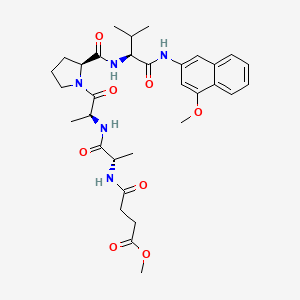

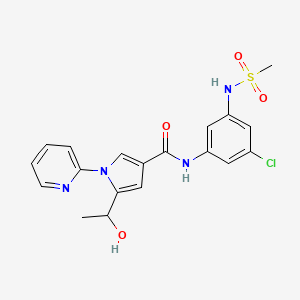

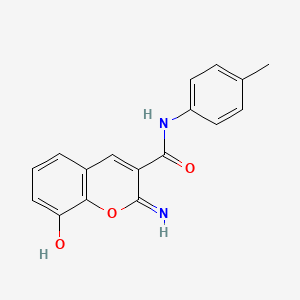
![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
